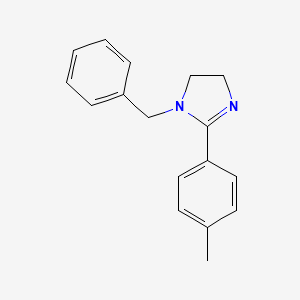
ethyl (1S,4R)-4-hydroxy-2-methylcyclohex-2-ene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (1S,4R)-4-hydroxy-2-methylcyclohex-2-ene-1-carboxylate is an organic compound with a unique structure that includes a cyclohexene ring with specific stereochemistry
准备方法
Synthetic Routes and Reaction Conditions
The preparation of ethyl (1S,4R)-4-hydroxy-2-methylcyclohex-2-ene-1-carboxylate can be achieved through several synthetic routes. One common method involves the use of D-limonene as a starting material. The process includes double bond addition and hydroxyl protection, followed by elimination reaction and continuous deprotection . This method is advantageous due to its high chiral selectivity and yield of over 70%.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and scalability.
化学反应分析
Types of Reactions
Ethyl (1S,4R)-4-hydroxy-2-methylcyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
科学研究应用
Ethyl (1S,4R)-4-hydroxy-2-methylcyclohex-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
作用机制
The mechanism by which ethyl (1S,4R)-4-hydroxy-2-methylcyclohex-2-ene-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s stereochemistry is crucial for its binding affinity and activity.
相似化合物的比较
Similar Compounds
Ethyl (1S,4R)-4-tert-butyl-1-hydroxycycloheptane-1-carboxylate: This compound has a similar structure but with a different ring size and substituents.
(1S,4R)-4-ethyl-1-methylbicyclo[3.2.1]octane: Another structurally related compound with different functional groups and ring systems.
Uniqueness
Ethyl (1S,4R)-4-hydroxy-2-methylcyclohex-2-ene-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields highlight its versatility and importance in research and industry.
属性
CAS 编号 |
61203-59-6 |
|---|---|
分子式 |
C10H16O3 |
分子量 |
184.23 g/mol |
IUPAC 名称 |
ethyl (1S,4R)-4-hydroxy-2-methylcyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h6,8-9,11H,3-5H2,1-2H3/t8-,9+/m1/s1 |
InChI 键 |
ZCSQROHNFGOIGE-BDAKNGLRSA-N |
手性 SMILES |
CCOC(=O)[C@H]1CC[C@H](C=C1C)O |
规范 SMILES |
CCOC(=O)C1CCC(C=C1C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



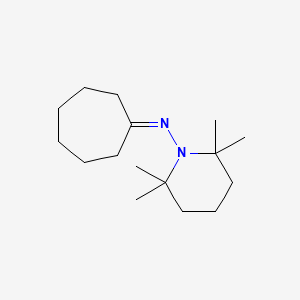
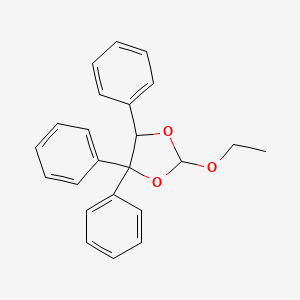
![Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate](/img/structure/B14583906.png)
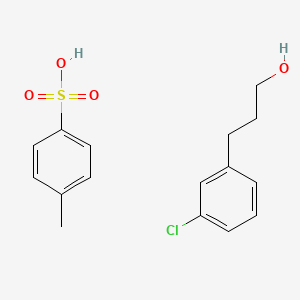

![5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14583930.png)
![1,2,4,5-Tetramethylidenespiro[2.2]pentane](/img/structure/B14583936.png)
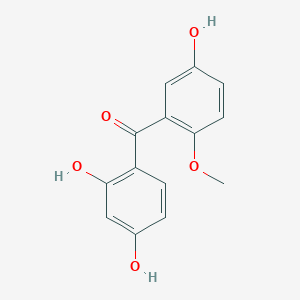
![4-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14583943.png)
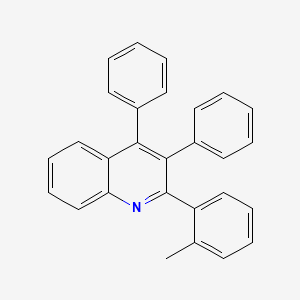
![2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B14583952.png)

